![molecular formula C37H34O7 B14289907 (2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone CAS No. 116460-43-6](/img/structure/B14289907.png)
(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone is an organic compound that features a complex structure with multiple methoxy and benzyloxy groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 2,3,4-trimethoxybenzaldehyde, undergoes a reaction with a suitable reagent such as a Grignard reagent to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the ketone.
Formation of the Benzyloxyphenyl Intermediate: 2,4,6-tris(benzyloxy)benzaldehyde is synthesized through the reaction of 2,4,6-trihydroxybenzaldehyde with benzyl bromide in the presence of a base.
Coupling Reaction: The final step involves the coupling of the methoxyphenyl and benzyloxyphenyl intermediates under specific conditions, such as using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the benzyloxy groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of multiple methoxy and benzyloxy groups suggests that it may interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone involves its interaction with specific molecular targets. The methoxy and benzyloxy groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,3,4-Trimethoxyphenyl)[2,4,6-tris(methoxy)phenyl]methanone
- (2,3,4-Trimethoxyphenyl)[2,4,6-tris(ethoxy)phenyl]methanone
- (2,3,4-Trimethoxyphenyl)[2,4,6-tris(propyloxy)phenyl]methanone
Uniqueness
(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone is unique due to the presence of both methoxy and benzyloxy groups. This combination provides a distinct set of chemical properties, such as increased steric hindrance and specific electronic effects, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
116460-43-6 |
|---|---|
Formule moléculaire |
C37H34O7 |
Poids moléculaire |
590.7 g/mol |
Nom IUPAC |
(2,3,4-trimethoxyphenyl)-[2,4,6-tris(phenylmethoxy)phenyl]methanone |
InChI |
InChI=1S/C37H34O7/c1-39-31-20-19-30(36(40-2)37(31)41-3)35(38)34-32(43-24-27-15-9-5-10-16-27)21-29(42-23-26-13-7-4-8-14-26)22-33(34)44-25-28-17-11-6-12-18-28/h4-22H,23-25H2,1-3H3 |
Clé InChI |
OBHPZJNHJNYDGW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C(=O)C2=C(C=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)
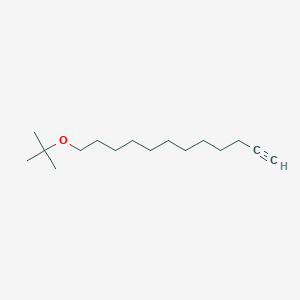
![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)
![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one](/img/structure/B14289856.png)
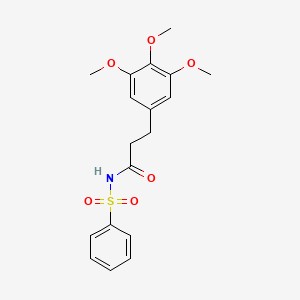
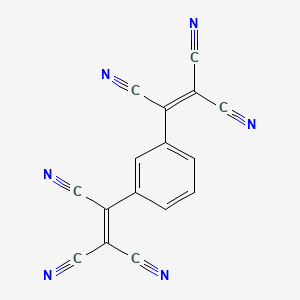
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14289870.png)

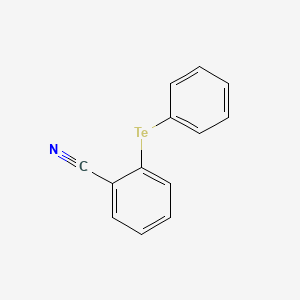
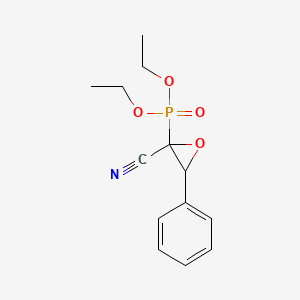
![1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14289896.png)

![5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14289914.png)
![1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride](/img/structure/B14289922.png)
